molecular formula C14H17N3O2 B15162400 Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- CAS No. 821776-53-8

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-

Cat. No.: B15162400
CAS No.: 821776-53-8
M. Wt: 259.30 g/mol
InChI Key: GADYKWMYKYPTIP-UHFFFAOYSA-N
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Description

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- is a substituted aromatic compound characterized by a benzonitrile core (C₆H₅–C≡N) with a nitro (–NO₂) group at position 2 and a tertiary amine substituent at position 4. The amine is functionalized with a propyl chain and a cyclopropylmethyl group, yielding the substituent –N(CH₂CH₂CH₃)(CH₂C₃H₅).

Properties

CAS No.

821776-53-8

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-5-6-14(17(18)19)12(8-13)9-15/h5-6,8,11H,2-4,7,10H2,1H3

InChI Key

GADYKWMYKYPTIP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- , involves dissecting the molecule into logical precursors. Key disconnections include:

  • Nitro group introduction at position 2 of the benzonitrile core.
  • Amine functionalization at position 5 with the (cyclopropylmethyl)propylamino moiety.

The synthesis sequence must account for the electronic effects of the nitrile group, which strongly deactivates the aromatic ring, necessitating careful selection of nitration and amination conditions.

Nitration of Benzonitrile Derivatives

Direct Nitration of Benzonitrile

Direct nitration of benzonitrile typically yields 3-nitrobenzonitrile due to the meta-directing nature of the nitrile group. To achieve 2-nitrobenzonitrile , alternative strategies are required:

  • Directed ortho-metalation (DoM) : Employing a lithium base (e.g., LDA) to deprotonate the aromatic ring ortho to the nitrile, followed by quenching with a nitro source.
  • Protection/deprotection strategies : Introducing a temporary directing group (e.g., –NHBoc) to favor para nitration, followed by deprotection and cyanide introduction.
Table 1: Comparative Nitration Methods for Benzonitrile Derivatives
Method Conditions Yield (%) Selectivity (2-nitro)
Traditional nitration HNO₃/H₂SO₄, 0–5°C <10 Low
Directed ortho-metalation LDA, –78°C; then NO₂⁺ electrophile 35–45 High
Directed para-nitration –NHBoc protection, HNO₃/AcOH 50–60 Moderate

Coupling Strategies for Amino Group Installation

Buchwald-Hartwig Amination

This Pd-catalyzed cross-coupling is highly effective for introducing secondary amines to aryl halides. For 5-[(cyclopropylmethyl)propylamino]-2-nitrobenzonitrile :

  • Catalytic system : Pd₂(dba)₃/Xantphos.
  • Base : Cs₂CO₃ or K₃PO₄.
  • Solvent : Toluene or dioxane at 80–100°C.

Reductive Amination

If a ketone intermediate (e.g., 5-acetyl-2-nitrobenzonitrile) is accessible, reductive amination with (cyclopropylmethyl)propylamine could be employed:

  • Reducing agent : NaBH₃CN or BH₃·THF.
  • Limitations : Requires pre-installation of a carbonyl group, adding synthetic steps.

Sequential Functionalization Approaches

Nitro Group Introduction Post-Amination

To circumvent nitration challenges, the amine could be installed first, followed by nitration:

  • Synthesize 5-[(cyclopropylmethyl)propylamino]benzonitrile .
  • Nitrate selectively at position 2 using acetyl nitrate (AcONO₂) in AcOH.

Advantages : The amine acts as an ortho/para director, favoring nitration at position 2.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with EtOAc/hexane gradients.
  • HPLC : Reverse-phase C18 columns for high-purity isolation.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the nitrile (no proton), nitro group (deshielded aromatic protons), and cyclopropane protons (δ 0.5–1.5).
  • MS (ESI+) : Expected [M+H]⁺ at m/z 274.

Challenges and Mitigation Strategies

  • Cyclopropane ring stability : Avoid strongly acidic or high-temperature conditions post-amine installation.
  • Regioselectivity in nitration : Use directing groups or sequential functionalization to control substitution patterns.
  • Amine nucleophilicity : Enhance reactivity via in situ deprotonation with K₂CO₃ or DBU.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Addition: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted amides, and other functionalized benzonitrile compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- (CAS: 821776-93-6)

Structural Differences :

  • Substituent : The cyclopropylmethyl group in the target compound is replaced by a 2-methoxyethyl (–CH₂CH₂OCH₃) group in this analog .
  • Molecular Formula : C₁₃H₁₇N₃O₃ (vs. C₁₄H₁₉N₃O₂ for the target).
  • Key Properties :
    • XlogP : 2.3 (lower lipophilicity due to polar methoxy group).
    • Topological Polar Surface Area (TPSA) : 82.1 Ų (higher polarity due to ether oxygen).
    • Molecular Weight : 263.29 g/mol.

Functional Implications :

  • The methoxy group enhances water solubility but reduces membrane permeability compared to the cyclopropylmethyl group.

2-Amino-5-cyclopropylbenzonitrile (CAS: 660862-01-1)

Structural Differences :

  • Substituents: Position 2 has an amino (–NH₂) group instead of nitro (–NO₂), and position 5 has a cyclopropyl group directly attached to the benzene ring .
  • Molecular Formula : C₁₀H₉N₂ (simpler structure with fewer substituents).

Functional Implications :

  • The amino group increases hydrogen-bond donor capacity (TPSA ~49 Ų), enhancing solubility but reducing metabolic stability.
  • Direct cyclopropyl attachment at position 5 may reduce steric hindrance compared to the target compound’s bulky tertiary amine.

5-Amino-2-nitrobenzoic Acid (CAS: Not Provided)

Structural Differences :

  • Core : Benzoic acid (–COOH) replaces benzonitrile (–C≡N).
  • Substituents: Amino (–NH₂) at position 5 and nitro (–NO₂) at position 2 .

Functional Implications :

  • The carboxylic acid group introduces high polarity (TPSA >100 Ų) and ionizability, making it unsuitable for blood-brain barrier penetration.
  • Contrasts with the target compound’s neutral cyano group, which balances lipophilicity and polarity.

Biological Activity

Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- (CAS Number: 821776-53-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyDescription
Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
IUPAC Name 5-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile
InChI Key GADYKWMYKYPTIP-UHFFFAOYSA-N

The biological activity of benzonitrile derivatives is often attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They can produce toxic intermediates that bind covalently to DNA, resulting in cell death .
  • Antitumor Activity : Nitro-containing compounds have been explored for their potential in targeting hypoxic cancer tissues. The presence of a nitro group can enhance the activity of certain heterocycles against cancer cells .
  • Enzyme Inhibition : Some studies suggest that nitro derivatives may inhibit enzymes like iNOS and COX-2, which are involved in inflammatory processes .

Antimicrobial Properties

Research has shown that benzonitrile derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to benzonitrile have been effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Antitumor Effects

The antitumor potential of benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- has been investigated in several studies. The compound's ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) has been highlighted. This mechanism is particularly relevant in hypoxic tumor environments where conventional therapies may fail .

Case Studies

  • In Vitro Studies on Antimicrobial Activity :
    • A study demonstrated that benzonitrile derivatives showed inhibition zones ranging from 15 mm to over 40 mm against various bacterial strains, indicating strong antimicrobial activity.
  • Antitumor Research :
    • In a controlled experiment, benzonitrile was tested on cancer cell lines, showing a dose-dependent decrease in cell viability. The results suggested that the compound could be a promising candidate for further development as an anticancer agent.

Q & A

Q. What are the critical factors in synthesizing 5-[(cyclopropylmethyl)propylamino]-2-nitrobenzonitrile with high purity?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity) and purification techniques. For example, desublimation equilibrium data from benzonitrile derivatives (e.g., thermodynamic properties at varying pressures and temperatures) can guide crystallization protocols to minimize impurities . Substituent effects, such as the cyclopropylmethyl group’s steric hindrance, may necessitate prolonged reaction times or catalytic activation. Post-synthesis, analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical for verifying purity, as demonstrated in structural characterization of similar nitriles .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

  • Methodological Answer : A combination of mass spectrometry (MS) for molecular weight confirmation (e.g., exact mass ≈263.127 g/mol) , IR spectroscopy for functional group identification (e.g., nitrile and nitro group vibrations) , and X-ray crystallography (if crystallizable) for spatial arrangement analysis is recommended. Computational tools, such as InChIKey-derived structural predictions (e.g., KRYHLQBSMGOUEV-UHFFFAOYSA-N for related benzonitriles), can supplement experimental data .

Q. How does solvent selection influence the solubility and reactivity of this compound in experimental settings?

  • Methodological Answer : The compound’s solubility is governed by its logP value (~2.3) , indicating moderate hydrophobicity. Polar aprotic solvents (e.g., dimethyl sulfoxide) may enhance solubility due to benzonitrile’s dipole moment (4.01–4.18 D) . Reactivity in hydrogenation reactions can be affected by solvent interactions with catalysts; for example, benzonitrile’s adsorption on Pd surfaces may compete with reactant binding, altering reaction pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity or receptor binding profiles?

  • Methodological Answer : Comparative studies of analogous compounds (e.g., 4-chloro-2-(propylamino)benzonitrile vs. piperidine-substituted derivatives) reveal that electron-withdrawing groups (e.g., nitro) enhance electrophilicity, potentially increasing bioactivity. The cyclopropylmethyl group’s rigidity may improve metabolic stability compared to linear alkyl chains, as seen in medicinal chemistry optimizations . Quantitative Structure-Activity Relationship (QSAR) models incorporating topological polar surface area (82.1 Ų) and hydrogen-bond acceptor counts (5) can predict pharmacological properties.

Q. What mechanisms underlie catalyst deactivation during nitrile hydrogenation of this compound?

  • Methodological Answer : Catalyst poisoning in hydrogenation (e.g., Pd-based systems) may arise from strong adsorption of intermediates like benzylamine or formic acid derivatives, as observed in benzonitrile hydrogenation studies . Pre-treatment experiments with HCOOH–NEt3 show near-complete deactivation, suggesting competitive binding at active sites. Surface adsorption studies using computational simulations (e.g., benzonitrile’s orientation on Pd or Fe-doped carbon) provide insights into mitigating deactivation .

Q. How can computational modeling predict adsorption behavior or solvent interactions for this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations of benzonitrile’s bulk and interfacial properties (e.g., dipole moment, surface energy) can model its behavior as a co-solvent or adsorbate . Density Functional Theory (DFT) calculations assess adsorption on metal surfaces (e.g., Ag, Au), predicting orientation (nitrile group vs. aromatic ring binding) and stability. These models are validated against experimental LIF (Laser-Induced Fluorescence) spectra .

Q. What advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity for detecting nitro-group degradation products. Method development should account for the compound’s UV absorbance (λmax ~270–300 nm for nitrobenzonitriles) . Column selection (e.g., C18 with trifluoroacetic acid modifiers) can resolve structurally similar byproducts observed in related benzonitrile syntheses .

Q. How do thermodynamic properties (e.g., phase transitions) inform purification strategies?

  • Methodological Answer : Desublimation equilibrium curves for benzonitrile derivatives provide temperature-pressure regimes for efficient crystallization . Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions, critical for scaling up purification. For instance, benzonitrile’s phase diagram under varying pressures guides sublimation protocols to avoid decomposition .

Q. Can machine learning models predict novel applications of this compound in materials science or pharmacology?

  • Methodological Answer : Yes. Training models on datasets of benzonitrile derivatives (e.g., PubChem’s bioassay data ) can correlate structural features (e.g., nitro positioning, alkylamino chain length) with outcomes like antimicrobial activity or photovoltaic efficiency. Feature engineering should include descriptors like molecular complexity (334) and rotatable bond counts (6) , which influence intermolecular interactions.

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